molecular formula C13H17NO2 B15134828 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

Katalognummer: B15134828
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: NMKKWIBOBWMKNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves multiple steps, typically starting with the formation of the chromene core. The synthetic route often includes cyclization reactions, followed by functional group modifications to introduce the nitrile and oxo groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile can be compared with other similar compounds, such as:

    4-Oxo-6-methyl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile: This compound has a methyl group instead of a propan-2-yl group.

    4-Oxo-6-ethyl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile: This compound has an ethyl group instead of a propan-2-yl group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

4-oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

InChI

InChI=1S/C13H17NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h7-9,11-12H,3-5H2,1-2H3

InChI-Schlüssel

NMKKWIBOBWMKNC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC2C(C1)C(=O)C(=CO2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.